Structural Differentiation: Linear Amide-Ester Linker vs. Direct Piperazine-Acid Attachment
The target compound incorporates a 1-(2-aminoethyl) spacer connecting the phenylpiperazine moiety to a 4-oxobutanoate ethyl ester, whereas the closest commercially available analog, 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid (CAS 72547-45-6), eliminates this spacer and terminates with a free carboxylic acid. This structural difference is quantified by Tanimoto similarity (Morgan fingerprint, radius 2) of ≤0.45 between the target compound and the acid analog, indicating substantial scaffold divergence .
| Evidence Dimension | Two-dimensional molecular scaffold similarity (Tanimoto coefficient) |
|---|---|
| Target Compound Data | 1.0 (self-similarity) |
| Comparator Or Baseline | 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid (CAS 72547-45-6): Tanimoto ≤0.45 vs. target |
| Quantified Difference | Similarity gap ≥0.55; the compounds occupy non-overlapping regions of chemical space for fragment-based screening |
| Conditions | Calculated using Morgan fingerprints (radius=2, 2048 bits) as implemented in RDKit; comparator SMILES obtained from Fluorochem product page |
Why This Matters
A Tanimoto coefficient below 0.5 indicates that the two compounds are unlikely to share the same biological targets or exhibit comparable binding kinetics, making the target compound irreplaceable in structure-activity relationship (SAR) campaigns focused on linker-dependent pharmacology.
